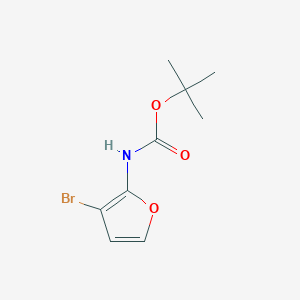
tert-Butyl (3-bromofuran-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a brominated furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromofuran-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromofuran. One common method involves the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with 3-bromofuran in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions: tert-Butyl (3-bromofuran-2-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carbamate group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can modify the functional groups on the furan ring.
科学研究应用
tert-Butyl (3-bromofuran-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (3-bromofuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The brominated furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
相似化合物的比较
tert-Butyl carbamate: Similar in structure but lacks the brominated furan ring.
tert-Butyl (5-bromofuran-2-yl)carbamate: Similar but with the bromine atom at a different position on the furan ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: Contains a pyridine ring instead of a furan ring.
Uniqueness: tert-Butyl (3-bromofuran-2-yl)carbamate is unique due to the specific positioning of the bromine atom on the furan ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications .
生物活性
Tert-butyl (3-bromofuran-2-yl)carbamate is a compound that has garnered interest due to its potential biological activity, particularly in pharmacological applications. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H12BrNO3, with a molecular weight of approximately 262.1 g/mol. The structure features a furan ring substituted with a bromine atom, which enhances its reactivity and potential biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . For example, derivatives of furan-containing compounds have shown efficacy in inhibiting tumor cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth .
Anticonvulsant Properties
Some studies suggest that furan derivatives can possess anticonvulsant activity , making them potential candidates for treating epilepsy and other seizure disorders. The structural similarity to known anticonvulsants implies that this compound may interact with neurotransmitter systems involved in seizure activity.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been noted. It may bind to specific enzymes, blocking their active sites and preventing substrate interaction. This property is particularly relevant in the development of drugs targeting metabolic pathways associated with diseases such as cancer and infectious diseases .
The biological activity of this compound is hypothesized to involve:
- Binding to protein targets : The bromine substituent may enhance binding affinity to specific proteins or enzymes.
- Modulation of signaling pathways : Interference with pathways such as MAPK/ERK or PI3K/Akt could lead to reduced cell proliferation and increased apoptosis in tumor cells.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various furan derivatives on human cancer cell lines, demonstrating that those with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The study highlighted the importance of the furan ring in mediating these effects .
- Anticonvulsant Activity : In animal models, compounds structurally related to this compound were tested for anticonvulsant effects. Results indicated significant reductions in seizure frequency, suggesting a potential therapeutic role .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H12BrNO3 |
| Molecular Weight | 262.1 g/mol |
| Antitumor Activity | Yes |
| Anticonvulsant Activity | Yes |
| Enzyme Inhibition Potential | Yes |
属性
分子式 |
C9H12BrNO3 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
tert-butyl N-(3-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-6(10)4-5-13-7/h4-5H,1-3H3,(H,11,12) |
InChI 键 |
LRDYVANSYULMIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CO1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















